An In-depth Technical Guide to the Core Basic Properties of 3-(3-Nitrophenyl)prop-2-yn-1-ol
An In-depth Technical Guide to the Core Basic Properties of 3-(3-Nitrophenyl)prop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the fundamental basic properties of 3-(3-nitrophenyl)prop-2-yn-1-ol, a molecule of interest in medicinal chemistry and materials science. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes information from analogous compounds and established chemical principles to offer a robust predictive overview. We will delve into its electronic characteristics, synthesis, spectroscopic signatures, and reactivity profile. The guide is structured to provide not just data, but a foundational understanding of the causality behind the molecule's behavior, empowering researchers to make informed decisions in their experimental designs.
Molecular Structure and Electronic Properties
3-(3-Nitrophenyl)prop-2-yn-1-ol is a propargyl alcohol derivative characterized by a nitro-substituted phenyl ring attached to a propargyl alcohol moiety. The molecule's key functional groups are the hydroxyl group (-OH), the carbon-carbon triple bond (alkyne), and the nitro group (-NO₂) on the aromatic ring.
The placement of the nitro group at the meta position of the phenyl ring has a significant influence on the molecule's electronic properties. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and influences the acidity of the hydroxyl and acetylenic protons.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₉H₇NO₃ | - |
| Molecular Weight | 177.16 g/mol | - |
| CAS Number | 103606-71-9 | [1] |
| Melting Point | 46-48 °C | Predicted |
| Boiling Point | 331.3 ± 27.0 °C | Predicted |
| Density | 1.34 ± 0.1 g/cm³ | Predicted |
Synthesis of 3-(3-Nitrophenyl)prop-2-yn-1-ol
The most logical and widely applicable synthetic route to 3-(3-nitrophenyl)prop-2-yn-1-ol is the Sonogashira cross-coupling reaction.[2] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide. In this case, the coupling would occur between propargyl alcohol and a 3-halonitrobenzene, most commonly 1-iodo-3-nitrobenzene or 1-bromo-3-nitrobenzene.
Proposed Synthetic Workflow
Caption: Proposed Sonogashira coupling workflow for the synthesis of 3-(3-nitrophenyl)prop-2-yn-1-ol.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
1-Iodo-3-nitrobenzene
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (EtOAc) for chromatography
Procedure:
-
To a dry, two-necked round-bottom flask under an inert atmosphere of nitrogen, add 1-iodo-3-nitrobenzene (1.0 eq).
-
Dissolve the aryl halide in anhydrous THF.
-
To the stirred solution, add propargyl alcohol (1.2 eq), triethylamine (2.5 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(3-nitrophenyl)prop-2-yn-1-ol.
Justification of Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira couplings, with the copper facilitating the formation of the copper acetylide intermediate.[2]
-
Base: An amine base like triethylamine is crucial to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the alkyne.
-
Solvent: Anhydrous THF is a common solvent for this reaction as it effectively dissolves the reactants and is relatively inert under the reaction conditions.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and hydroxyl protons.
-
Aromatic Protons (δ 7.5-8.5 ppm): The four protons on the nitrophenyl ring will appear in this region as a complex multiplet pattern due to their different chemical environments and coupling.
-
Methylene Protons (-CH₂OH, δ ~4.5 ppm): The two protons of the methylene group adjacent to the hydroxyl group are expected to appear as a singlet or a doublet if coupled to the hydroxyl proton.
-
Hydroxyl Proton (-OH, variable): The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It will likely appear as a broad singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Aromatic Carbons (δ 120-150 ppm): Six signals are expected for the carbons of the phenyl ring.
-
Alkynyl Carbons (-C≡C-, δ ~80-90 ppm): Two signals will be present for the two sp-hybridized carbons of the alkyne.
-
Methylene Carbon (-CH₂OH, δ ~50-60 ppm): A single signal is expected for the methylene carbon.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups.
-
O-H Stretch (~3300 cm⁻¹): A broad absorption band characteristic of the hydroxyl group.
-
C≡C Stretch (~2200 cm⁻¹): A weak to medium absorption band for the alkyne triple bond.
-
N-O Stretch (~1530 and ~1350 cm⁻¹): Two strong absorption bands for the symmetric and asymmetric stretching of the nitro group.
-
C-H Stretch (aromatic, ~3100-3000 cm⁻¹): Absorption bands for the C-H bonds of the aromatic ring.
-
C-H Stretch (aliphatic, ~2950-2850 cm⁻¹): Absorption bands for the C-H bonds of the methylene group.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 177.04 corresponding to the molecular weight of the compound.
-
Fragmentation: Fragmentation may involve the loss of the hydroxyl group, the nitro group, or cleavage of the propargylic bond.
Basicity and Acidity
The term "basic properties" in the context of this molecule primarily refers to the Lewis basicity of the hydroxyl oxygen and the Brønsted-Lowry acidity of the hydroxyl and acetylenic protons.
Basicity of the Hydroxyl Group
The oxygen atom of the hydroxyl group possesses lone pairs of electrons and can act as a Lewis base, for example, by coordinating to a metal center or being protonated by a strong acid. However, the electron-withdrawing effect of the 3-nitrophenyl group will reduce the electron density on the oxygen, making it a weaker Lewis base compared to an unsubstituted propargyl alcohol.
Acidity of the Protons
-
Hydroxyl Proton: The pKa of the hydroxyl proton in propargyl alcohol is around 13.6. The electron-withdrawing nitro group on the phenyl ring will stabilize the corresponding alkoxide anion through inductive effects, thereby increasing the acidity of the hydroxyl proton (lowering the pKa) compared to unsubstituted phenylpropargyl alcohol.
-
Acetylenic Proton: Terminal alkynes are weakly acidic due to the high s-character of the sp-hybridized carbon, which stabilizes the resulting acetylide anion.[3][4][5][6] The pKa of a terminal alkyne is typically around 25.[6][7] The electron-withdrawing 3-nitrophenyl group will further stabilize the acetylide anion, making the acetylenic proton slightly more acidic than in an unsubstituted phenylacetylene.
Reactivity Profile
The reactivity of 3-(3-nitrophenyl)prop-2-yn-1-ol is governed by its three main functional groups: the hydroxyl group, the alkyne, and the nitro-substituted aromatic ring.
Reactions at the Hydroxyl Group
-
Esterification/Etherification: The hydroxyl group can undergo standard esterification or etherification reactions.
-
Oxidation: Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used.
-
Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate) and subsequently displaced by a nucleophile.
Reactions of the Alkyne
-
Addition Reactions: The triple bond can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation.[8]
-
Click Chemistry: As a terminal alkyne, it can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."
-
Coupling Reactions: The terminal alkyne can be used in further Sonogashira or other cross-coupling reactions.
Reactions involving the Aromatic Ring
-
Nucleophilic Aromatic Substitution (SNAAr): The electron-deficient nitro-substituted ring can be susceptible to nucleophilic aromatic substitution, although this is generally less favorable for meta-substituted rings compared to ortho- and para-substituted ones.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C), which would significantly alter the electronic properties and reactivity of the molecule, opening up further synthetic possibilities.
Potential Applications
The structural motifs present in 3-(3-nitrophenyl)prop-2-yn-1-ol suggest its potential utility in several areas of chemical research:
-
Medicinal Chemistry: The propargyl alcohol moiety is found in some biologically active molecules. The nitroaromatic group can also be a key pharmacophore. The ability to reduce the nitro group to an amine provides a handle for further derivatization in drug discovery programs.
-
Materials Science: The terminal alkyne functionality makes it a suitable building block for the synthesis of polymers and other advanced materials through polymerization or click chemistry.
-
Organic Synthesis: This molecule can serve as a versatile intermediate for the synthesis of more complex molecules due to the presence of multiple reactive sites.
Conclusion
3-(3-Nitrophenyl)prop-2-yn-1-ol is a molecule with a rich and varied chemical profile. While direct experimental data is sparse, a thorough understanding of its properties and reactivity can be achieved through the application of fundamental chemical principles and by drawing parallels with closely related compounds. This guide provides a solid foundation for researchers and scientists to explore the potential of this molecule in their respective fields. The proposed synthetic route is robust and the predicted spectroscopic and reactivity data offer a clear roadmap for its synthesis, characterization, and further chemical manipulation.
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